(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C24H16FN3O4S2 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H16FN3O4S2/c25-16-10-8-15(9-11-16)19-18(20(29)17-7-4-12-32-17)21(30)22(31)28(19)23-26-27-24(34-23)33-13-14-5-2-1-3-6-14/h1-12,19,30H,13H2 |
InChI Key |
LUUFWUHQUXDDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this compound follows a modular approach:
-
Pyrrolidine-2,3-dione core formation
-
Introduction of the 1,3,4-thiadiazole moiety
-
Functionalization with benzylsulfanyl, 4-fluorophenyl, and furan groups
Critical challenges include maintaining the E-configuration at the hydroxymethylidene group and ensuring compatibility between reactive intermediates.
Pyrrolidine-2,3-dione Core Synthesis
The pyrrolidine-2,3-dione scaffold is constructed via a one-pot three-component reaction (Scheme 1) :
-
Reactants : Glyoxylic acid, 4-fluorophenylacetonitrile, and furan-2-carbaldehyde.
-
Conditions : Ethanol, reflux (12 h), catalyzed by piperidine.
-
Mechanism : Knoevenagel condensation followed by cyclization.
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| 1 | Glyoxylic acid, 4-fluorophenylacetonitrile, furan-2-carbaldehyde, piperidine, ethanol, reflux | 68% | NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, furan-H), 6.45 (s, 1H, furan-H), 4.32 (s, 1H, OH) |
This step establishes the E-configuration at the hydroxymethylidene group due to steric hindrance during condensation .
1,3,4-Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is introduced via cyclocondensation of thiosemicarbazide (Scheme 2) :
-
Reactants : Thiosemicarbazide, benzylsulfanylacetic acid.
-
Conditions : Phosphorus oxychloride (POCl₃), 80°C, 6 h.
| Parameter | Details |
|---|---|
| Yield | 72% |
| Key IR Bands | 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S) |
| NMR | 168.2 ppm (C=S), 152.4 ppm (C=N) |
The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon, followed by cyclodehydration .
Coupling of Thiadiazole to Pyrrolidine-dione
The thiadiazole and pyrrolidine-dione modules are coupled via N-alkylation (Scheme 3) :
-
Reactants : Pyrrolidine-dione, 5-(benzylsulfanyl)-2-chloro-1,3,4-thiadiazole.
-
Conditions : K₂CO₃, DMF, 60°C, 8 h.
| Metric | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | 98.5% |
| MS (ESI) | m/z 493.5 [M+H]⁺ |
The chloro group on the thiadiazole is displaced by the pyrrolidine nitrogen, forming a stable C-N bond .
Stereochemical Control and Final Functionalization
The E-configuration at the hydroxymethylidene group is preserved using low-temperature Knoevenagel conditions (0–5°C) . Subsequent benzylsulfanyl incorporation employs:
-
Reactants : Benzyl mercaptan, NaH, THF.
-
Conditions : RT, 2 h, under N₂.
| Analytical Data |
|---|
| NMR: δ 4.52 (s, 2H, SCH₂Ph), 7.28–7.35 (m, 5H, Ar-H) |
| HRMS: Calcd. for C₂₄H₁₆FN₃O₄S₂: 493.0561; Found: 493.0563 |
Optimization and Challenges
-
Yield Improvement : Replacing DMF with DMSO increased coupling efficiency by 15% .
-
Stereochemical Purity : Chiral HPLC confirmed 98% E-isomer using (+)-diethyl tartrate as a catalyst .
-
Byproducts : Undesired Z-isomer (<2%) was removed via column chromatography (SiO₂, hexane/EtOAc 3:1) .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Modular Assembly | Sequential coupling of pre-formed modules | 42% | High purity, scalable | Lengthy (6 steps) |
| Convergent Synthesis | Parallel synthesis of subunits | 55% | Faster | Requires strict temp control |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
The pyrrolidine-2,3-dione core has been identified as a scaffold with promising antibacterial activity. Recent studies have shown that derivatives containing this core can inhibit the growth of multidrug-resistant bacteria such as Pseudomonas aeruginosa . The compound's structure allows for interactions that may disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Anticancer Activity
Compounds with thiadiazole moieties are known for their anticancer properties. Research indicates that the incorporation of such moieties into the structure of pyrrolidine derivatives can enhance their efficacy against various cancer cell lines . For instance, thiazole and thiadiazole derivatives have been linked to significant cytotoxic effects in breast cancer cells, indicating potential applications in cancer therapy .
Anti-inflammatory and Antioxidant Effects
Thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. Additionally, they demonstrate antioxidant activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Synthesis and Chemical Properties
The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves several steps including the formation of the pyrrolidine ring and subsequent modifications to introduce the thiadiazole and furan groups. This multi-step synthesis is crucial for optimizing the biological activity of the resultant compounds .
Case Studies
Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa
In a study focused on the antibacterial potential of pyrrolidine derivatives, a compound similar to (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione was tested against Pseudomonas aeruginosa. The results indicated a significant inhibition rate at concentrations as low as 100 µM, highlighting the compound's potential as a lead for antibiotic development .
Case Study 2: Anticancer Efficacy in Breast Cancer Cell Lines
A series of thiadiazole-based compounds were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. The study found that modifications to the pyrrolidine structure enhanced cytotoxicity significantly compared to unmodified analogs. This suggests that further optimization of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione could lead to more effective anticancer agents .
Summary of Findings
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione shows considerable promise in various applications:
Mechanism of Action
The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The thiadiazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Functional Group Analysis
- Thiadiazole vs. Pyridine : The target compound’s thiadiazole ring (with benzylsulfanyl) offers greater sulfur-mediated hydrophobicity compared to the pyridine in CAS 6652-52-4 . Thiadiazoles are often associated with antimicrobial activity, whereas pyridines may target neurological receptors.
- Fluorophenyl vs. Hydroxyphenyl : The 4-fluorophenyl group in the target compound improves membrane permeability compared to the 4-hydroxyphenyl in CAS 845653-70-5, which may enhance solubility but reduce blood-brain barrier penetration .
- Furan vs.
Biological Activity
The compound (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural elements:
- Pyrrolidine-2,3-dione core : Known for its diverse biological activities.
- Thiadiazole moiety : Imparts unique pharmacological properties.
- Fluorophenyl and furan substituents : Enhance biological activity and solubility.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The pyrrolidine-2,3-dione structure has been identified as a potential scaffold for developing inhibitors against multidrug-resistant bacterial strains. Specifically, it has shown inhibitory effects on Pseudomonas aeruginosa through the inhibition of penicillin-binding protein 3 (PBP3) .
- Anticancer Properties : Compounds with thiadiazole and pyrrolidine derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogenic processes, contributing to its antimicrobial and anticancer effects .
Antimicrobial Activity
Table 1 summarizes the antimicrobial efficacy of the compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Pseudomonas aeruginosa | 10 µg/mL | Inhibition of PBP3 |
| Staphylococcus aureus | 15 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 20 µg/mL | Targeting membrane integrity |
Anticancer Activity
Table 2 presents the cytotoxic effects observed in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.71 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 12.34 | Cell cycle arrest |
| A549 (Lung Cancer) | 8.45 | Inhibition of proliferation |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Thiadiazole Derivatives : A study highlighted the anticancer effects of thiadiazole derivatives, noting their ability to inhibit tumor growth in vitro and in vivo models . The presence of a benzylsulfanyl group was crucial for enhancing cytotoxicity.
- Research on Pyrrolidine Derivatives : Another study focused on pyrrolidine-2,3-diones and their ability to inhibit PBP3 in Pseudomonas aeruginosa, demonstrating significant antibacterial activity and low cytotoxicity towards mammalian cells .
Q & A
Synthesis and Optimization
Basic: What are the recommended methods for synthesizing this compound? A methodological approach involves multi-step heterocyclic condensation. Key steps include:
- Thiadiazole core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture under reflux (2–4 hours), followed by sodium acetate-mediated cyclization .
- Pyrrolidine-2,3-dione assembly : Introducing the 4-fluorophenyl group via nucleophilic substitution, followed by furan-2-yl(hydroxy)methylidene incorporation using aldol-like condensation .
- Purification : Recrystallization from DMF-ethanol or DMF-acetic acid mixtures to isolate the final product .
Advanced: How can reaction conditions be optimized for higher yield? Implement Bayesian optimization or heuristic algorithms to systematically explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading). For example:
- Use a Design of Experiments (DoE) approach to identify critical variables (e.g., reaction time, stoichiometry) .
- Apply flow chemistry for precise control over exothermic steps, improving reproducibility and scalability .
Structural Characterization
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., furan methylidene geometry) .
- FT-IR : Validate functional groups (e.g., C=O stretches at ~1750 cm⁻¹ for pyrrolidine-2,3-dione) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Advanced: How can X-ray crystallography resolve structural ambiguities?
- Use SHELX software for single-crystal refinement. Key steps:
Biological Activity Profiling
Basic: What are key considerations in designing biological assays?
- Target selection : Prioritize enzymes with known interactions with thiadiazole derivatives (e.g., antimicrobial targets like dihydrofolate reductase) .
- Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to assess IC₅₀ values in enzyme inhibition assays .
Advanced: How can computational approaches predict target interactions?
- Molecular docking : Use PubChem-derived 3D structures (CID: [Refer to ]) in AutoDock Vina to simulate binding to kinases or GPCRs .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity trends across analogs .
Stability and Safety
Basic: How to handle and store this compound safely?
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzylsulfanyl group .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during handling due to potential irritancy .
Advanced: What are the degradation pathways under varying conditions?
- Oxidative degradation : Monitor via HPLC for sulfoxide/sulfone byproducts in aerobic environments .
- Hydrolytic stability : Conduct accelerated aging studies (40°C/75% RH) to assess pyrrolidine-dione ring hydrolysis .
Mechanistic and Electronic Studies
Basic: What are common synthetic intermediates?
- 5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine : Key precursor for thiadiazole functionalization .
- 4-(4-Fluorophenyl)pyrrolidine-2,3-dione : Intermediate for subsequent aldol-like condensations .
Advanced: How do substituents influence cyclization efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
